Benzyl cyanoacetate

Übersicht

Beschreibung

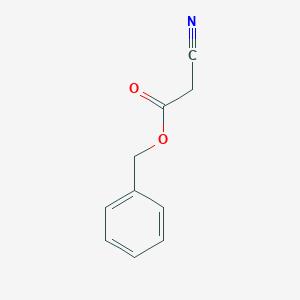

Benzyl cyanoacetate (CAS 14447-18-8) is an organic ester with the molecular formula C₁₀H₉NO₂, characterized by a benzyl group linked to a cyanoacetate moiety. Key physical properties include a density of 1.144 g/mL at 25°C, a boiling point of 115–125°C under reduced pressure (0.3 mmHg), and a refractive index of n²⁰/D 1.520 . Its structure (SMILES: O=C(CC#N)OCc1ccccc1) enables dual functionality: the cyano group participates in nucleophilic reactions, while the ester group facilitates condensation and polymerization processes. This compound is employed in synthesizing heterocycles, pharmaceuticals, and polymers, though its safety profile mandates caution (acute toxicity Category 4; storage code 6.1C) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl cyanoacetate can be synthesized through several methods. One common method involves the reaction of benzyl bromide with sodium cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through the esterification of cyanoacetic acid with benzyl alcohol. This process involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then subjected to distillation to purify the product.

Analyse Chemischer Reaktionen

Preparation of β-Amino Acids

Benzyl cyanoacetate serves as a precursor for β-amino acids, which are vital in peptide-based pharmaceuticals. Reduction of the nitrile group to an amine is a key step in this transformation .

Reaction Pathway:

-

Reactants: this compound + reducing agents (e.g., LiAlH₄).

-

Conditions: Anhydrous solvents (e.g., THF or ether).

-

Products: Benzyl cyanoacetamide or β-amino acid derivatives.

Example:

| Reducing Agent | Product | Yield |

|---|---|---|

| LiAlH₄ | Benzyl cyanoacetamide | ~85% |

Applications:

The resulting β-amino acids are used in drug development for their enhanced metabolic stability compared to α-amino acids .

Efflux Pump Inhibition in Bacterial Cells

This compound exhibits biological activity as an efflux pump inhibitor, enhancing antibiotic efficacy by preventing bacterial cells from expelling antimicrobial agents .

Mechanism:

-

The compound binds to efflux pump proteins, blocking the export of antibiotics like fluoroquinolones.

Key Findings:

-

Synergistic effect with ciprofloxacin observed, reducing MIC (minimum inhibitory concentration) by 4–8 fold .

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution with alkyl halides or active methylene compounds to form extended carbon chains.

Example Reaction with Ethyl Chloroacetate :

-

Reactants: Benzyl cyanide + ethyl chloroacetate.

-

Conditions: NaH, TBAB catalyst, NMP solvent, 8h at room temperature.

-

Product: 3-Cyano-phenylpropionic acid ethyl ester.

Generalized Pathway:

Biocatalytic Conversion to Phenylacetic Acid (PAA)

In plant systems, benzyl cyanide (a related nitrile) is enzymatically hydrolyzed to phenylacetic acid via nitrilase activity, mimicking auxin-like effects . While this reaction specifically involves benzyl cyanide, it highlights the potential for nitrilase-mediated transformations of cyanoacetate esters.

Key Observations:

-

Enzyme: Nitrilase (NIT4 in Arabidopsis).

-

Product: Phenylacetic acid (PAA).

-

Biological Impact: Induces root elongation and hypocotyl growth at 10–50 µM concentrations .

Cyanation Reactions

This compound derivatives participate in nickel-catalyzed cyanation reactions. For example, benzyl chlorides react with trimethylsilyl cyanide (TMSCN) using Ni(cod)₂/PPh₃ catalysts to form benzylic nitriles .

Optimized Conditions :

-

Catalyst: Ni(cod)₂ (5 mol%) + PPh₃ (10 mol%).

-

Solvent: Toluene, 60°C, 16h.

-

Yield: Up to 97% for substituted benzyl cyanides.

Substrate Scope:

| Benzyl Chloride Derivative | Product | Yield |

|---|---|---|

| 4-Methylbenzyl chloride | 4-Methylbenzyl cyanide | 96% |

| 3-Trifluoromethylbenzyl chloride | 3-Trifluoromethylbenzyl cyanide | 89% |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Synthesis of Antibacterial Agents

Benzyl cyanoacetate serves as a crucial intermediate in the synthesis of 2,4-diamino-5-benzylpyrimidines, which are important for developing antibacterial agents like trimethoprim. This compound has demonstrated significant antibacterial and antimalarial activities when used in conjunction with sulphonamides, enhancing therapeutic efficacy against various infections .

1.2 Enantioselective Cyanation Reactions

Recent studies have highlighted the utility of this compound in enantioselective cyanation reactions. A copper-catalyzed method allows for the conversion of benzylic C–H bonds into benzylic nitriles with high enantioselectivity (up to 95% enantiomeric excess). This process not only improves yield but also provides a pathway for synthesizing complex molecules with specific stereochemical configurations .

Biocatalysis

2.1 Role in Nitrilase Activity

This compound has been investigated for its effects on nitrilase enzymes, which are pivotal in biocatalytic processes within the pharmaceutical industry. Maintaining the concentration of nitrile derivatives like this compound at optimal levels can significantly influence the activity and stability of nitrilases, making it a valuable component in biotransformation reactions .

2.2 Applications in Green Chemistry

Incorporating this compound into biocatalytic systems aligns with green chemistry principles by promoting more sustainable synthesis routes that minimize waste and energy consumption. The use of enzymes to convert nitriles into carboxylic acids exemplifies this approach, showcasing how this compound can facilitate environmentally friendly chemical processes .

Plant Biology

3.1 Auxin-Like Effects

Research indicates that benzyl cyanide, closely related to this compound, exhibits auxin-like effects on plants such as Arabidopsis thaliana. It promotes morphological changes that mimic those seen in auxin-overproducing phenotypes, suggesting potential applications in agricultural biotechnology for enhancing plant growth and development through hormonal modulation .

Comprehensive Data Table

Case Studies

Case Study 1: Trimethoprim Synthesis

A notable application of this compound is its role in synthesizing trimethoprim, a widely used antibiotic. The synthesis involves converting this compound into 2,4-diamino-5-benzylpyrimidine through a series of reactions with guanidine. This method has been optimized to enhance yield and reduce reliance on scarce starting materials, demonstrating the compound's importance in pharmaceutical manufacturing .

Case Study 2: Enantioselective Reactions

In a recent study exploring copper-catalyzed reactions, researchers successfully utilized this compound to achieve high enantioselectivity in converting benzylic C–H bonds to nitriles. The reaction conditions were fine-tuned to maximize both yield and selectivity, showcasing the compound's versatility as a reagent in asymmetric synthesis .

Wirkmechanismus

The mechanism of action of benzyl cyanoacetate largely depends on the specific reactions it undergoes. In condensation reactions, the compound acts as a nucleophile, attacking electrophilic carbonyl groups to form new carbon-carbon bonds. In reduction reactions, the nitrile group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Ethyl Cyanoacetate

Key Differences :

- Volatility: The benzyl group in this compound reduces volatility compared to ethyl cyanoacetate, making it less suitable for high-temperature reactions.

- Synthetic Utility: Ethyl cyanoacetate’s lower steric hindrance allows broader use in tandem reactions (e.g., oxidation-Knoevenagel cascades catalyzed by POM-LDH composites) .

Methyl Cyanoacetate

Key Differences :

- Steric Effects: Methyl cyanoacetate’s smaller ester group enhances reactivity in nucleophilic attacks, whereas benzyl derivatives may favor aromatic interactions.

Benzyl Cyanide

Key Differences :

- Functionality: Benzyl cyanide lacks the ester group, limiting its role in condensation reactions but excelling as a cyano donor in cross-coupling .

N-Benzyl-2-cyanoacetamide

Key Differences :

- Bioactivity: The amide group in N-benzyl-2-cyanoacetamide may enhance binding to biological targets compared to ester derivatives.

Biologische Aktivität

Benzyl cyanoacetate, with the molecular formula CHNO, is an organic compound that has garnered attention for its diverse biological activities and applications in pharmaceutical chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized as a colorless to pale yellow liquid with a distinctive odor. It is primarily utilized as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds and as an intermediate in pharmaceutical and agrochemical production.

Common Reactions:

- Condensation Reactions: Participates in Knoevenagel condensation with aldehydes or ketones.

- Hydrolysis: Can be hydrolyzed to yield cyanoacetic acid and benzyl alcohol.

- Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

The biological activity of this compound is largely attributed to its ability to form various derivatives that exhibit specific pharmacological effects. The mechanisms of action depend on the nature of the reactions it undergoes:

- Nucleophilic Attack: In condensation reactions, this compound acts as a nucleophile, attacking electrophilic carbonyl groups to form new carbon-carbon bonds.

- Formation of Bioactive Compounds: The reduction of the nitrile group leads to amine derivatives that can interact with biological targets .

Biological Activities

Research has indicated several potential biological activities associated with this compound and its derivatives:

- Antimicrobial Activity:

- Anticancer Properties:

- Pharmacological Applications:

Table 1: Biological Activities and Their Mechanisms

Case Study 1: Anticancer Activity

A study published in 2020 evaluated a series of 2-substituted benzyl compounds derived from this compound. The results indicated strong antiproliferative effects against tumor cells, with specific structural modifications leading to increased potency .

Case Study 2: Antimicrobial Efficacy

Research highlighted the synthesis of novel this compound derivatives that exhibited significant antibacterial activity against resistant strains. The study emphasized the importance of structural diversity in enhancing biological activity .

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are recommended for benzyl cyanoacetate?

this compound can be synthesized via esterification reactions using cyanoacetic acid and benzyl alcohol, typically catalyzed by acidic or heterogeneous catalysts. For example, ammonium cerium phosphate (a solid acid catalyst) has been employed in similar esterification processes, where uniform experimental design and data mining are used to optimize reaction parameters such as molar ratios, catalyst loading, and reaction time . Post-synthesis purification often involves vacuum distillation (boiling point: 115–125°C/0.3 mmHg) or recrystallization, guided by its density (1.144 g/mL at 25°C) and refractive index (n20/D 1.520) for quality control .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (1H and 13C) to confirm the ester and cyano groups via chemical shifts (e.g., ester carbonyl at ~170 ppm in 13C NMR).

- IR spectroscopy to identify functional groups (C≡N stretch at ~2250 cm⁻¹, ester C=O at ~1740 cm⁻¹).

- Mass spectrometry (MS) for molecular weight verification (theoretical MW: 175.18 g/mol) and fragmentation pattern analysis.

Structural validation can cross-reference SMILES (O=C(CC#N)OCc1ccccc1) and InChIKey (RCUIWQWWDLZNMS-UHFFFAOYSA-N) from databases .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles due to its acute oral toxicity (Category 4) and potential carcinogenicity .

- Ventilation: Use fume hoods to avoid inhalation (flash point >110°C reduces flammability risk but does not eliminate vapor exposure).

- Storage: Keep in sealed containers away from oxidizers (UN transport class: 6.1, Packing Group III) . Spills require neutralization with inert absorbents and disposal as hazardous waste .

Q. How can researchers assess the purity of this compound and identify impurities?

- Chromatography: HPLC or GC with polar columns (e.g., ZORBAX SB-C18) to separate impurities based on retention times.

- Comparative analysis: Match experimental spectra (NMR, IR) against reference data from authoritative sources like NIST Chemistry WebBook .

- Certificates of Analysis (COA): Cross-check batch-specific purity data (e.g., 97% purity) provided by suppliers .

Advanced Research Questions

Q. How can experimental design optimize this compound synthesis under varying catalytic conditions?

Advanced optimization employs response surface methodology (RSM) or uniform experimental design to evaluate interactions between variables:

- Catalyst screening: Compare efficiency of Brønsted acids (e.g., H2SO4) vs. solid acids (e.g., cerium phosphate) in reducing side reactions .

- Kinetic studies: Monitor reaction progress via in situ FTIR or GC to determine rate constants and activation energy.

- Data mining: Apply multivariate analysis (e.g., PCA) to identify dominant factors (e.g., acid/alcohol molar ratio) affecting yield .

Q. How to resolve contradictions in catalytic efficiency reported across studies?

Discrepancies may arise from differences in:

- Catalyst stability: Leaching of active sites in heterogeneous catalysts can reduce recyclability. Use ICP-OES to quantify metal loss .

- Reaction medium polarity: Solvent effects (e.g., ethanol vs. acetonitrile) alter transition-state interactions. Conduct solvent-screening experiments.

- Impurity interference: Trace moisture or residual acids may deactivate catalysts. Pre-dry reactants and use Karl Fischer titration for moisture analysis .

Q. What role do this compound derivatives play in advanced materials research?

this compound serves as a precursor for:

- Luminescent materials: Functionalization with electron-deficient groups (e.g., nitro, cyano) enhances charge transfer in tetraphenylethylene (TPE) derivatives for organic photovoltaics. Synthesize derivatives via Knoevenagel condensation and characterize photophysical properties using UV-Vis and fluorescence spectroscopy .

- Coordination polymers: React with transition metals (e.g., Cu, Zn) to form metal-organic frameworks (MOFs) for catalytic or sensing applications. Analyze crystallinity via XRD and surface area via BET .

Q. What challenges arise in scaling this compound synthesis using microreactor technology?

- Flow rate optimization: Balance residence time and reagent mixing to prevent clogging (critical for viscous intermediates).

- Exothermicity control: Implement cooling jackets or segmented flow to manage heat in nitrile-containing reactions .

- Catalyst immobilization: Use silica-supported catalysts (e.g., piperazine-functionalized silica) to enhance recyclability and reduce pressure drop in continuous flow systems .

Eigenschaften

IUPAC Name |

benzyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUIWQWWDLZNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340021 | |

| Record name | Benzyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14447-18-8 | |

| Record name | Phenylmethyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14447-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 2-cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.